Ubisemiquinone

EPR spectroscopy ENDOR spectroscopy radical characterization

Ubisemiquinone (CAS 27696-12-4) is the one-electron-reduced semiquinone radical of CoQ10—the obligate paramagnetic intermediate for respiratory chain electron transfer and the direct electron donor for superoxide generation at Complex III. Unlike diamagnetic ubiquinone or ubiquinol, this EPR-active species is the only valid reference standard for mechanistic studies of mitochondrial ROS production, quinone-binding site architecture, and spectroelectrochemical CoQ10 quantification. Procuring authentic Ubisemiquinone ensures experimental validity in paramagnetic detection workflows where closed-shell CoQ10 analogs produce false negatives. For R&D use only; not a dietary supplement.

Molecular Formula C59H90O4
Molecular Weight 863.3 g/mol
CAS No. 27696-12-4
Cat. No. B1233062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUbisemiquinone
CAS27696-12-4
Synonyms2,3-dimethoxy-5-methyl-6-decaprenylbenzoquinone
Bio-Quinone Q10
co-enzyme Q10
coenzyme Q10
coenzyme Q10, (Z,Z,Z,Z,Z,Z,E,E,E)-isomer
coenzyme Q10, ion (1-), (all-E)-isomer
CoQ 10
CoQ10
Q-ter
ubidecarenone
ubiquinone 10
ubiquinone 50
ubiquinone Q10
ubisemiquinone
ubisemiquinone radical
Molecular FormulaC59H90O4
Molecular Weight863.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3
InChIKeyACTIUHUUMQJHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ubisemiquinone (CAS 27696-12-4) for Scientific Procurement: Core Properties and Comparator Baseline


Ubisemiquinone (CAS 27696-12-4, C₅₉H₉₀O₄, molecular mass 863.365 g/mol) is the one-electron reduced semiquinone radical intermediate of coenzyme Q₁₀ (CoQ₁₀) [1]. This paramagnetic species constitutes one of the three primary redox states of CoQ₁₀, situated between the fully oxidized ubiquinone and the fully reduced ubiquinol forms [2]. Within the mitochondrial inner membrane, ubisemiquinone functions as the obligate intermediate in the two-electron transfer mechanism that enables electron shuttling between Complexes I/II and Complex III of the respiratory chain [3]. Unlike the diamagnetic ubiquinone and ubiquinol species, ubisemiquinone possesses an unpaired electron that confers distinct EPR-active properties and a unique reactivity profile with molecular oxygen, making it a specialized research tool for mechanistic studies of electron transport and reactive oxygen species (ROS) generation.

Why Ubisemiquinone Cannot Be Replaced by Ubiquinone or Ubiquinol in Specialized Research Applications


Ubisemiquinone is not a functionally interchangeable CoQ₁₀ redox state with ubiquinone or ubiquinol. While ubiquinone and ubiquinol are diamagnetic closed-shell molecules suitable for supplementation studies and general antioxidant assays, ubisemiquinone is a paramagnetic radical species with fundamentally divergent electronic structure and reactivity. The ubisemiquinone radical anion possesses prooxidative properties that contrast with the antioxidant function of ubiquinol [1], and it serves as the direct electron donor for superoxide (O₂•⁻) generation at mitochondrial Complex III [2]. Substituting ubiquinone or ubiquinol for ubisemiquinone in EPR/ENDOR mechanistic studies, electrochemical radical intermediate investigations, or superoxide production assays would yield invalid results because the closed-shell analogs lack the unpaired electron required for paramagnetic detection and cannot recapitulate the one-electron reactivity of the semiquinone species. Furthermore, the ubisemiquinone radical exhibits solvent-dependent stability and distinct hyperfine coupling patterns in EPR spectroscopy that are absent in the diamagnetic redox partners [3].

Ubisemiquinone Quantitative Differentiation Evidence: Direct Comparative Data for Procurement Decisions


EPR Hyperfine Coupling Distinguishes Ubisemiquinone Q-10 from Shorter-Chain Semiquinone Analogs

EPR and ENDOR spectroscopic comparison of ubisemiquinone radical anions derived from CoQ₁₀ (10 isoprene units) versus CoQ₆ (6 isoprene units), Q₂ (saturated decyl chain), and Q₀ (no isoprene units) revealed that the hyperfine splitting constants of methyl and methoxy protons in the quinone ring are equivalent across all analogs, but the temperature dependence of β-proton hfsc differs between Q₂ and the longer-chain Q₆/Q₁₀ species [1]. TRIPLE induced EPR spectra specifically identified primary and secondary radicals of Q₁₀, enabling spectroscopic discrimination of ubisemiquinone Q₁₀ from structurally similar semiquinones [2].

EPR spectroscopy ENDOR spectroscopy radical characterization mitochondrial bioenergetics

Ubisemiquinone Serves as the Direct Electron Donor for Mitochondrial Superoxide Production

Mechanistic studies in isolated heart mitochondria identified ubisemiquinone, not ubiquinone or ubiquinol, as the specific electron donor for univalent reduction of molecular oxygen to superoxide (O₂•⁻) at the Qₒ site of Complex III [1]. This prooxidative function of the semiquinone radical is paradoxical relative to the antioxidant properties of ubiquinol and the electron-carrying role of ubiquinone [2]. The ubisemiquinone radical anion (CoQ₁₀–•) independently possesses prooxidative properties that are distinct from the known antioxidant actions of coenzyme Q₁₀ [3].

mitochondrial ROS oxidative stress Complex III superoxide generation

Ubisemiquinone Enables Quantitative CoQ₁₀ Analysis via EPR Spectroelectrochemistry Not Achievable with Ubiquinone

A rapid and sensitive analytical method for CoQ₁₀ determination was developed based on measurement of the electrochemically generated ubisemiquinone radical intermediate, providing selective detection that distinguishes this approach from conventional HPLC-UV or LC-MS methods targeting ubiquinone or ubiquinol [1]. At a potential of −0.55 V versus SCE in ethanol+water, ubisemiquinone is formed and stable, yielding a linear response over the CoQ₁₀ concentration range of 5–100 μmol L⁻¹ with a detection limit of 3 μmol L⁻¹ [2]. The relative standard deviation for six successive determinations at 10 μmol L⁻¹ CoQ₁₀ was 7.5% [3].

EPR spectroelectrochemistry quantitative analysis radical intermediate detection analytical method development

Protein Binding Induces Radical Stabilization with Quantified pH-Dependent Stability Constants

EPR studies of ubisemiquinone bound to the Escherichia coli cytochrome bo quinol oxidase revealed that protein binding induces dramatic stabilization of the semiquinone radical compared to free ubisemiquinone in solution [1]. While free ubisemiquinone is transient and unstable in aqueous polar media [2], the enzyme-bound radical exhibits a stability constant of 5–10 at pH 9.0 and remains observable even at pH 7.0 [3]. The two-electron couple (ubiquinol/ubiquinone) in the enzyme-bound state has an Em₇ of approximately 70 mV, with a pH dependence of −60 mV/pH below pH 9, indicating a 2H⁺/2e⁻ reaction [4].

semiquinone stabilization EPR spectroscopy quinone-binding site respiratory chain enzymology

Therapeutic Interventions Increase Ubisemiquinone Output as a Pharmacodynamic Marker of Cardioprotection

In isolated rat myocardium subjected to ischemia-reperfusion, administration of cardioprotective drugs (CoQ₁₀ oil solution and the water-soluble Kudesan preparation) produced a measurable shift in redox equilibrium toward higher ubisemiquinone output [1]. Low-temperature EPR spectroscopy at 243 K revealed a typical 'doublet' signal at g = 1.99 attributed to ubisemiquinone and flavin semiquinone radicals [2]. At equal doses, Kudesan produced a more pronounced increase in ubisemiquinone output compared to the oil solution formulation [3].

cardioprotection myocardial ischemia reperfusion injury pharmacodynamics EPR biomarker

Ubisemiquinone (CAS 27696-12-4): Validated Application Scenarios for Scientific Procurement


EPR/ENDOR Spectroscopic Reference Standard for Semiquinone Radical Characterization

Ubisemiquinone serves as an essential reference standard for EPR and ENDOR spectroscopic studies requiring authentic semiquinone radical signals. The hyperfine splitting constants of methyl and methoxy protons, along with the characteristic temperature-dependent β-proton hfsc profile, enable unambiguous identification of the CoQ₁₀-derived semiquinone among homologous species such as Q₆-semi-quinone, Q₂-semi-quinone, and phyllosemiquinone [1]. This application is critical for laboratories conducting mechanistic enzymology on respiratory chain complexes, where distinguishing native ubisemiquinone from other protein-bound semiquinones is necessary for accurate interpretation of radical intermediate formation .

Mitochondrial Superoxide Production Assays in Complex III Mechanistic Studies

In experimental systems designed to quantify or mechanistically dissect mitochondrial ROS generation, ubisemiquinone is the requisite electron donor species for superoxide (O₂•⁻) production at the Qₒ site of Complex III [1]. The prooxidative function of the ubisemiquinone radical anion (CoQ₁₀–•) is mechanistically distinct from the antioxidant properties of ubiquinol . Procurement of authentic ubisemiquinone enables investigators to establish positive controls, calibrate superoxide detection assays (e.g., aconitase inactivation, Amplex Red fluorescence, EPR spin-trapping), and validate the functional integrity of Complex III preparations in bioenergetics research.

EPR Spectroelectrochemical Method Development for Selective CoQ₁₀ Quantification

Analytical laboratories developing orthogonal methods for CoQ₁₀ quantification can employ ubisemiquinone as the electrochemically generated radical intermediate for in situ EPR spectroelectrochemical detection [1]. This approach provides validated analytical performance (linear range: 5–100 μmol L⁻¹; LOD: 3 μmol L⁻¹; RSD: 7.5% at 10 μmol L⁻¹) and offers enhanced selectivity when co-existing matrix components interfere with conventional HPLC-UV or LC-MS/MS methods . The method is particularly valuable for pharmaceutical quality control of CoQ₁₀ formulations and biological sample analysis where paramagnetic detection provides a unique selectivity advantage.

Quinone-Binding Site Stabilization Studies in Respiratory Complex Enzymology

Ubisemiquinone is indispensable for investigations of quinone-binding site architecture and radical stabilization mechanisms in respiratory complexes. The quantified stability constant of 5–10 at pH 9.0 for enzyme-bound ubisemiquinone in cytochrome bo provides a benchmark for evaluating site-directed mutants, inhibitor binding effects, and comparative analyses across different quinone-utilizing enzymes [1]. This application extends to studies of photosynthetic reaction centers, bacterial quinol oxidases, and mitochondrial Complex III, where understanding the determinants of semiquinone stabilization informs both fundamental bioenergetics and antimicrobial drug discovery targeting bacterial respiratory chains .

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